H-Val-asp-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2
Overview
Description
The compound “3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and the use of various coupling reagents. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor agonist/antagonist.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of the compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other peptides or peptide-like molecules with comparable structural features. Examples could include:
Peptide A: A similar peptide with a different amino acid sequence.
Peptide B: A peptide with similar functional groups but different overall structure.
Uniqueness
The uniqueness of the compound lies in its specific amino acid sequence and the presence of unique functional groups that confer distinct chemical and biological properties. These features might make it particularly suitable for certain applications, such as targeting specific enzymes or receptors.
Biological Activity
H-Val-Asp-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 is a synthetic peptide composed of a sequence of amino acids, notable for its potential biological activities and applications in research and medicine. Understanding its biological activity is crucial for its utilization in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is C46H67N15O12S2, with a molecular weight of approximately 1086.25 g/mol. The peptide features disulfide bridges formed by cysteine residues, which enhance its stability and influence its biological functions .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antihypertensive Effects : Similar to other peptides derived from natural sources, this synthetic peptide has shown potential in lowering blood pressure by inhibiting angiotensin-converting enzyme (ACE) activity .
- Antioxidant Properties : The peptide's structure allows it to scavenge free radicals, contributing to its antioxidant capacity .
- Neuroprotective Effects : Research indicates that this peptide may protect neuronal cells from oxidative stress and apoptosis, potentially benefiting neurodegenerative conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interactions : The peptide interacts with various receptors, influencing signaling pathways that regulate physiological functions. For instance, it may bind to neurotensin receptors, impacting pain perception and neuroendocrine functions .
- Modulation of Enzyme Activity : By inhibiting enzymes like ACE, the peptide can reduce the formation of angiotensin II, leading to vasodilation and decreased blood pressure .
- Influence on Gene Expression : The peptide may also affect gene expression related to stress responses and inflammation, further contributing to its protective effects .
Comparative Analysis with Similar Peptides
The following table compares this compound with similar peptides regarding their molecular properties and unique features:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
---|---|---|---|
This compound | C46H67N15O12S2 | 1086.25 | Contains disulfide bridges |
Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg | C44H61N13O12S2 | 1007.2 | Lacks valine and glycine |
Arginine Vasopressin | C46H65N15O12S2 | 1084.3 | Functions primarily as an antidiuretic hormone |
Case Studies
Several studies have investigated the biological effects of this compound:
- Antihypertensive Study : A study demonstrated that administration of the peptide significantly reduced systolic blood pressure in hypertensive rat models, indicating its potential as a therapeutic agent for hypertension management .
- Neuroprotective Research : In vitro studies showed that the peptide could protect neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting its application in treating neurodegenerative diseases .
- Pain Modulation : Research indicated that the peptide could modulate pain responses in animal models, hinting at its potential use in analgesic therapies .
Properties
IUPAC Name |
3-[(2-amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H78N16O17S2/c1-27(2)44(58)53(87)68-36(23-42(75)76)50(84)69-37-25-89-90-26-38(54(88)71-19-7-11-39(71)52(86)64-31(10-6-18-61-55(59)60)45(79)62-24-43(77)78)70-49(83)35(22-41(57)74)67-46(80)32(16-17-40(56)73)63-47(81)33(20-28-8-4-3-5-9-28)65-48(82)34(66-51(37)85)21-29-12-14-30(72)15-13-29/h3-5,8-9,12-15,27,31-39,44,72H,6-7,10-11,16-26,58H2,1-2H3,(H2,56,73)(H2,57,74)(H,62,79)(H,63,81)(H,64,86)(H,65,82)(H,66,85)(H,67,80)(H,68,87)(H,69,84)(H,70,83)(H,75,76)(H,77,78)(H4,59,60,61) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWNILGOKADWST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H78N16O17S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648681 | |
Record name | 1-{7-(2-Amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-19-[(valyl-alpha-aspartyl)amino]-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolyl-N~5~-(diaminomethylidene)ornithylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100930-18-5 | |
Record name | 1-{7-(2-Amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-19-[(valyl-alpha-aspartyl)amino]-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolyl-N~5~-(diaminomethylidene)ornithylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Val-Asp-[Arg8]-Vasopressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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